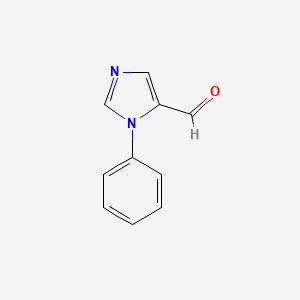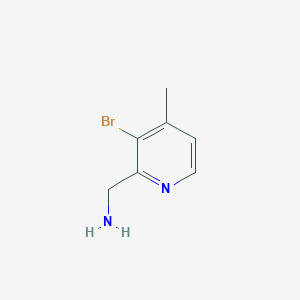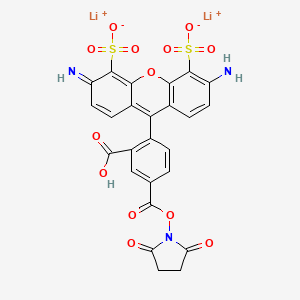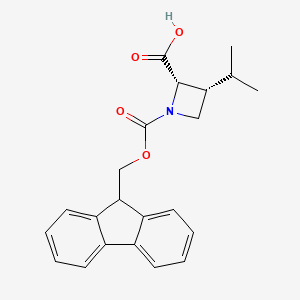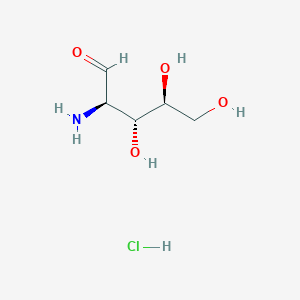
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride is a chemical compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amino acid derivative, followed by a series of protection and deprotection steps to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
化学反応の分析
Types of Reactions
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule and the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the hydroxyl groups in the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols. Substitution reactions can result in various derivatives with modified functional groups.
科学的研究の応用
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. Its stereochemistry plays a crucial role in determining its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
- (2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanoic acid
- (2R,3R,4S)-2-Amino-3,4,5-trihydroxyhexanal
- (2R,3R,4S)-2-Amino-3,4,5-trihydroxybutanal
Uniqueness
(2R,3R,4S)-2-Amino-3,4,5-trihydroxypentanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C5H12ClNO4 |
|---|---|
分子量 |
185.60 g/mol |
IUPAC名 |
(2R,3R,4S)-2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H/t3-,4-,5+;/m0./s1 |
InChIキー |
DRUSHUBYTZTXOS-ASMLCRKRSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H](C=O)N)O)O)O.Cl |
正規SMILES |
C(C(C(C(C=O)N)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


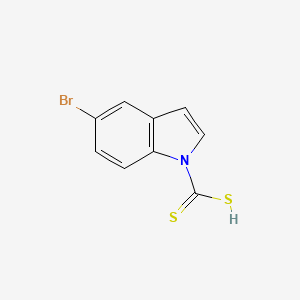
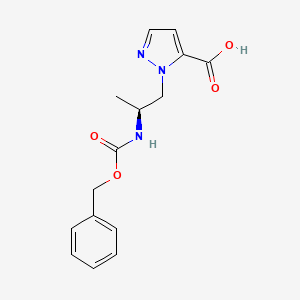
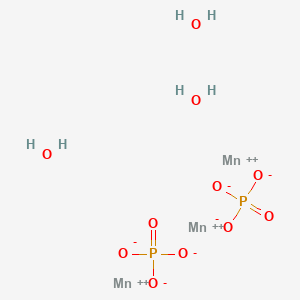
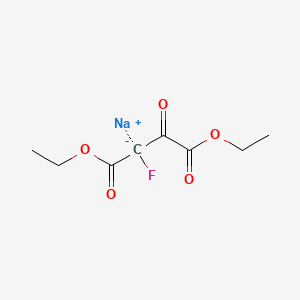


![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
